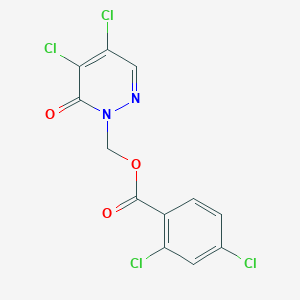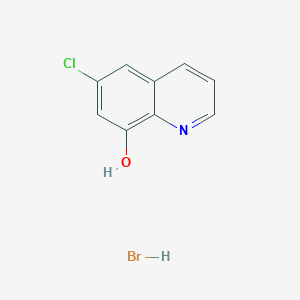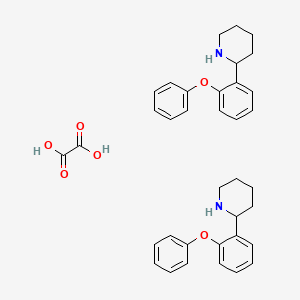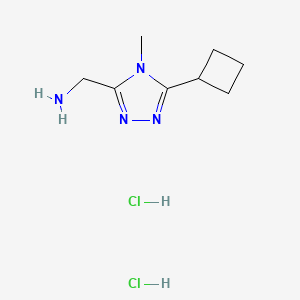![molecular formula C8H7BrN4O B1458261 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1355170-89-6](/img/structure/B1458261.png)
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
概要
説明
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular weight of 255.07 . It is a solid at ambient temperature .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN4O/c9-7-6 (8 (14)12-10)11-5-3-1-2-4-13 (5)7/h1-4H,10H2, (H,12,14) .Chemical Reactions Analysis
In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 255.07 .作用機序
Target of Action
Imidazo[1,2-a]pyridine cores, to which this compound belongs, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .
Biochemical Pathways
Compounds with the imidazo[1,2-a]pyridine core have been reported to have a broad range of biological and pharmacological activities .
Result of Action
Compounds with the imidazo[1,2-a]pyridine core have been reported to have varied medicinal applications .
Action Environment
It is known that the compound is a solid at ambient temperature .
実験室実験の利点と制限
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and is relatively inexpensive. Second, this compound is highly stable and does not degrade easily. Finally, this compound is non-toxic, making it safe to handle in the laboratory. However, this compound is not without its limitations. First, this compound is not soluble in water, making it difficult to dissolve in aqueous solutions. Second, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research involving 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide. First, further research is needed to better understand the mechanism of action of this compound and its effects on various biological systems. Second, further research is needed to develop new synthesis methods for this compound and to improve its solubility in various solvents. Finally, further research is needed to explore the potential applications of this compound in the development of new drugs and in the treatment of various diseases.
科学的研究の応用
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide has been extensively studied in recent years due to its unique properties and potential applications in both scientific research and laboratory experiments. This compound has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs on cells and tissues. This compound has also been used as a building block in organic synthesis and as a starting point for the development of new drugs. In addition, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects can persist even after the compound has been removed, indicating potential long-term impacts on cellular physiology .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing stress responses and promoting cell survival . At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that play key roles in cellular metabolism, such as those involved in oxidative stress responses and energy production . This compound can affect metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can influence the activity of cofactors that are essential for enzyme function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . This compound’s localization and accumulation can be influenced by its interactions with these transporters and binding proteins . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRIHJYTIYSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)







